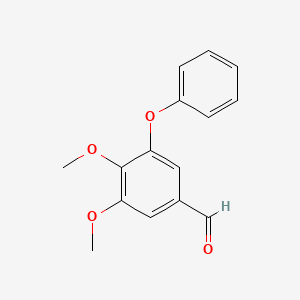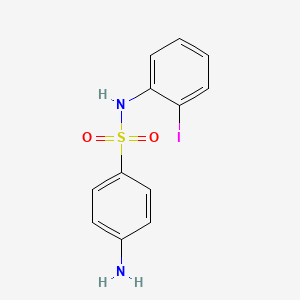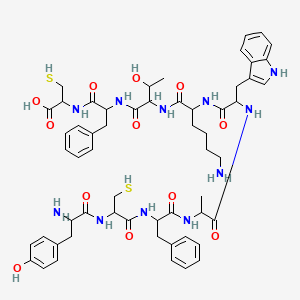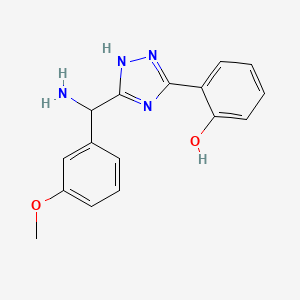![molecular formula C25H44O4S B12115999 3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)
3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(((2-Ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin ist eine organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist einen Thieno[3,4-b][1,4]dioxepin-Kern auf, der ein kondensiertes heterocyclisches System ist, und zwei 2-Ethylhexylgruppen, die über Etherbindungen daran gebunden sind. Seine Struktur verleiht ihm erhebliche Stabilität und Löslichkeit, was es zu einem wertvollen Kandidaten für Forschung und industrielle Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,3-Bis(((2-Ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin umfasst typischerweise die folgenden Schritte:
Bildung des Thieno[3,4-b][1,4]dioxepin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Üblicherweise wird ein Dioxepinderivat mit einem Thiophenderivat in Gegenwart eines Katalysators umgesetzt.
Anbindung der 2-Ethylhexylgruppen: Der nächste Schritt beinhaltet die Etherifizierung der Kernstruktur mit 2-Ethylhexylbromid oder einem ähnlichen Reagenz. Diese Reaktion wird typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) durchgeführt.
Industrielle Produktionsverfahren
Für die industrielle Produktion wird der Prozess auf höhere Ausbeuten und Kosteneffizienz optimiert. Dies beinhaltet oft:
Kontinuierliche Fließsynthese: Verwendung von kontinuierlichen Fließreaktoren zur Aufrechterhaltung konsistenter Reaktionsbedingungen und zur Verbesserung der Effizienz.
Katalysatoroptimierung: Einsatz effizienterer Katalysatoren, um die Reaktion zu beschleunigen und Nebenprodukte zu reduzieren.
Reinigungstechniken: Verwendung fortschrittlicher Reinigungsmethoden wie Säulenchromatographie und Rekristallisation, um hochreine Produkte zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3,3-Bis(((2-Ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder m-Chlorperbenzoesäure in Dichlormethan.
Reduktion: Lithiumaluminiumhydrid in Tetrahydrofuran (THF).
Substitution: Natriumhydrid in DMF für nucleophile Substitutionsreaktionen.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Thieno[3,4-b][1,4]dioxepinderivate.
Substitution: Verschiedene substituierte Thieno[3,4-b][1,4]dioxepinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(((2-Ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und Polymere verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder Antikrebs-Eigenschaften untersucht.
Medizin: Wird auf seine potenzielle Verwendung in Medikamententrägersystemen aufgrund seiner Stabilität und Löslichkeit untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie organischen Halbleitern und Photovoltaikzellen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 3,3-Bis(((2-Ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin seine Wirkung entfaltet, hängt von seiner Anwendung ab:
In der organischen Synthese: Wirkt als vielseitiges Zwischenprodukt, das verschiedene chemische Umwandlungen eingehen kann.
In biologischen Systemen: Kann mit zellulären Komponenten interagieren, normale Zellfunktionen stören und zu antimikrobiellen oder Antikrebs-Effekten führen.
In industriellen Anwendungen: Funktioniert als Komponente in Materialien, die bestimmte elektronische oder optische Eigenschaften erfordern.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[3,4-b][1,4]dioxepine derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dioxepine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of advanced materials such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which 3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine exerts its effects depends on its application:
In Organic Synthesis: Acts as a versatile intermediate that can undergo various chemical transformations.
In Biological Systems: May interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
In Industrial Applications: Functions as a component in materials that require specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Ethylendioxythiophen (EDOT): Eine strukturell ähnliche Verbindung, die bei der Synthese leitfähiger Polymere verwendet wird.
2,5-Di(2-ethylhexyl)thiophen: Eine weitere Verbindung mit 2-Ethylhexylgruppen, die in der organischen Elektronik verwendet wird.
Einzigartigkeit
3,3-Bis(((2-Ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin ist aufgrund seiner Kombination aus einem Thieno[3,4-b][1,4]dioxepin-Kern und zwei 2-Ethylhexylgruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen eine verbesserte Löslichkeit und Stabilität bieten. Dies macht es besonders wertvoll in Anwendungen, die diese Eigenschaften erfordern, wie z. B. bei der Entwicklung fortschrittlicher Materialien und Pharmazeutika.
Eigenschaften
Molekularformel |
C25H44O4S |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C25H44O4S/c1-5-9-11-21(7-3)13-26-17-25(18-27-14-22(8-4)12-10-6-2)19-28-23-15-30-16-24(23)29-20-25/h15-16,21-22H,5-14,17-20H2,1-4H3 |
InChI-Schlüssel |
YYKZOERQHDYCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCC1(COC2=CSC=C2OC1)COCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)


![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)



![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
